molecular formula C7H10N2O2 B103764 5-Propyluracil CAS No. 19030-75-2

5-Propyluracil

Cat. No. B103764
CAS RN: 19030-75-2
M. Wt: 154.17 g/mol
InChI Key: JHEKLAXXCHLMNM-UHFFFAOYSA-N
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Description

5-Propyluracil is not directly mentioned in the provided papers; however, the papers discuss various substituted uracil derivatives, which are structurally related to 5-propyluracil. Uracil is one of the four nucleobases in the nucleic acid of RNA, and substituted uracils, such as 5-formyluracil and 5-fluorouracil, have been studied for their biochemical effects and potential therapeutic applications .

Synthesis Analysis

The synthesis of substituted uracils is a topic of interest in several papers. For instance, 5-formyluracil derivatives have been synthesized using furan-2-carbohydrazide and 5-formyluracil itself . Another paper describes the regioselective synthesis of 5- and 6-aryluracil bases through direct C-H arylations of protected uracils, indicating a method that could potentially be adapted for the synthesis of 5-propyluracil . Additionally, amino acid ester derivatives containing 5-fluorouracil have been synthesized using coupling agents like EDC·HCl and HOBt .

Molecular Structure Analysis

The molecular structure of substituted uracils can significantly influence their biochemical properties. For example, the unusual syn conformation of 5-formyluracil stabilized by supramolecular interactions has been reported, which is a deviation from the common anti conformation of uracil derivatives . This highlights the importance of understanding the molecular structure of 5-propyluracil and its potential impact on its biological activity.

Chemical Reactions Analysis

The chemical reactivity of substituted uracils is crucial for their biological function and potential as therapeutic agents. The paper discussing the replication of DNA templates containing 5-formyluracil suggests that this substitution can lead to mutagenic potential, causing T→G transversions during DNA synthesis . This indicates that the presence of a substituent at the 5-position of uracil can have significant effects on DNA replication and mutagenesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted uracils are influenced by the nature of the substituent. The pKa values of a series of 5-substituted uracil derivatives have been measured, showing a relationship between the electronic properties of the substituent and the pKa value of the imino proton . This suggests that the physical and chemical properties of 5-propyluracil would be affected by the propyl group at the 5-position.

Scientific Research Applications

Mechanisms of Action and Clinical Strategies in Cancer Treatment
5-Propyluracil derivatives have shown significant potential in cancer treatment. The synthesis of novel 6-phenylselenenyl-5-propyluracils and their interaction with HIV-1 reverse transcriptase indicates potent HIV RT inhibition and anti-HIV-1 activity in cells. This highlights the potential of 5-propyluracil derivatives as effective anti-HIV/AIDS drugs, demonstrating a new application in the realm of antiviral and anticancer therapy (Miazga et al., 2007).

DNA Oxidative Lesions and Epigenetic Intermediates
5-Propyluracil and its derivatives play a crucial role in understanding DNA oxidative lesions and epigenetic intermediates. The study of 5-formyluracil and 5-formylcytosine showcases their potential as intrinsic DNA photosensitizers, highlighting their significance in non-adiabatic dynamics and kinetic models. This contributes to the field of molecular modeling, simulation, and spectroscopy, providing insights into DNA damage and repair mechanisms (Francés-Monerris et al., 2020).

Interaction with DNA and In Vitro Activity
The interaction of 5-propyluracil derivatives with DNA and their in vitro activity on human cells have been a subject of research. Studies on Cu(II) complexes with heterocyclic substituted thiosemicarbazones derived from 5-formyluracil reveal their ability to interact with DNA through electrostatic and groove binding. These compounds, though not intercalating with DNA, offer insights into DNA-binding mechanisms and potential therapeutic applications (Baldini et al., 2003).

Epigenetic Modifications and Detection Techniques
The role of 5-propyluracil in epigenetic modifications and the development of detection techniques for 5-formylcytosine and 5-formyluracil are vital in understanding epigenetic modification-related biological processes. Advanced techniques for the detection of 5-formylpyrimidine emphasize its potential as biomarkers in biomedical applications, contributing to the diagnosis and treatment of diseases (Wang et al., 2019).

properties

IUPAC Name

5-propyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKLAXXCHLMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172514
Record name 5-Propyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyluracil

CAS RN

19030-75-2
Record name 5-Propyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Propyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
F Gracias, O Ruiz-Larrabeiti, VV Hausnerová… - RSC Chemical …, 2022 - pubs.rsc.org
… The target homologues of epigenetic pyrimidine nucleotides were derived from 5-ethyl- and 5-propyluracil and -cytosine and included their oxidized congeners, ie 1-hydroxyalkyl and 1-…
Number of citations: 5 pubs.rsc.org
A Miazga, K Felczak, M Siwecka… - Acta Biochimica …, 2007 - bibliotekanauki.pl
… Novel 6-phenylselenenyl-5-propyluracils were synthesized from 5-propyluracil with the use of regioselective synthesis to give 1-[(2-hydroxyethoxy)-methyl]-6-phenylselenenyl-…
Number of citations: 16 bibliotekanauki.pl
P Strop, I Basnak, J Farkas - Journal of Chromatography A, 1977 - Elsevier
… 6 shows the dependence of Kn for 5-propyluracil (VI), S-cyclobutyluracil (XII) and 5-terr.-butyluracil (XIII) on the solubility of the individual derivatives in the eluent (M ,1,,,,3; four eluents …
Number of citations: 10 www.sciencedirect.com
W Zielenkiewicz - The Journal of Chemical Thermodynamics, 1996 - Elsevier
… correspond to compounds with an odd number of carbon atoms (1,3,5-trimethyluracil, 1,3-dimethyl-5-propyluracil), while the lower values correspond to those with an even number of …
Number of citations: 17 www.sciencedirect.com
K Felczak, A Miazga, T Kulikowski - Collection of Czechoslovak …, 2016 - cccc.uochb.cas.cz
… to the synthesis of 5-propyluracil derivative. 1-[(2-Hydroxyethoxy)methyl]-5-propyluracil (2) (… of di-O-TMS derivative of 5-propyluracil with corresponding ethyl and benzyl chloromethyl …
Number of citations: 0 cccc.uochb.cas.cz
A Rosenthal - Nucleosides & Nucleotides, 1987 - Taylor & Francis
… of Rope than 50 synthetic DN1 fragments containing various 5-substituted pyrimidines including uracil (U), 5-fluorouracil (FW, 5-brorouracil (Br'U), a and B anorers of 5-propyluracil (a-…
Number of citations: 1 www.tandfonline.com
K Ono, A Ohashi, A Yamamoto… - Nucleic Acids …, 1978 - academic.oup.com
… newly synthesized araUTP and its derivatives such as ara5-ethyl UTP (1-0-D-arabinofuranosyl-5-ethyluracil triphosphate) and ara5-propyl UTP (l-0-D-arabinofuranosyl-5-propyluracil tri…
Number of citations: 5 academic.oup.com
K Ono, M Ogasawara, H Nakane - Biomedicine & Pharmacotherapy …, 1983 - europepmc.org
… derivatives [1-beta-D-arabinofuranosylthymine 5'-triphosphate (ara-TTP): 1-beta-D-arabinofuranosyl-5-ethyluracil 5'-triphosphate (ara-EtUTP); 1-beta-D-arabinofuranosyl-5'-propyluracil …
Number of citations: 2 europepmc.org
K Ono, A Ohashi, M Ogasawara, A Matsukage… - Biochemistry, 1981 - ACS Publications
… newly synthesized and tested compounds in thepresent studies were ara-UTP, 1-/3D-arabinofuranosyl-5-ethyluracil S'-triphosphate (ara-EUTP), l-/3-D-arabinofuranosyl-5-propyluracil S'…
Number of citations: 23 pubs.acs.org
M Szymański, J Zapart, G Florek… - Ars Separatoria …, 2013 - bibliotekanauki.pl
… Uracil derivatives, such as uracil, 6-methyluracil, 5-methyluracil (thymine), 5-ethyluracil, 5-propyluracil and 5-butyluracil, were used in the chromatographic study. This work was …
Number of citations: 4 bibliotekanauki.pl

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